Tetracosyl 5-oxo-L-prolinate

Skin moisturization Transepidermal Water Loss (TEWL) Corneometry

Tetracosyl 5-oxo-L-prolinate (CAS 37673-40-8) is a highly lipophilic ester of the physiological moisturizer pyroglutamic acid (PCA). It is formed by conjugating the pyrrolidone carboxylic acid head group with a linear C24 fatty alcohol (tetracosanol).

Molecular Formula C29H55NO3
Molecular Weight 465.8 g/mol
CAS No. 37673-40-8
Cat. No. B12651357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracosyl 5-oxo-L-prolinate
CAS37673-40-8
Molecular FormulaC29H55NO3
Molecular Weight465.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C29H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-29(32)27-24-25-28(31)30-27/h27H,2-26H2,1H3,(H,30,31)/t27-/m0/s1
InChIKeyGNYRACNVVQQBII-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracosyl 5-oxo-L-prolinate: A C24 Ester for Enhanced Skin Substantivity and Bioavailability


Tetracosyl 5-oxo-L-prolinate (CAS 37673-40-8) is a highly lipophilic ester of the physiological moisturizer pyroglutamic acid (PCA). It is formed by conjugating the pyrrolidone carboxylic acid head group with a linear C24 fatty alcohol (tetracosanol). This compound belongs to a class of PCA esters investigated for their ability to deliver the humectant and skin-conditioning benefits of PCA while overcoming its inherently low dermal bioavailability [1]. Its key differentiator is the extreme length of its alkyl chain compared to more common cosmetic esters like myristyl pidolate (C14), which is engineered to maximize lipid solubility and skin binding for sustained moisturization [2].

Why Alkyl Chain Length Dictates Tetracosyl 5-oxo-L-prolinate Performance Over Shorter PCA Esters


Free pyroglutamic acid (PCA) is a potent humectant but provides only temporary moisturization as it is easily washed away and lacks skin substantivity [1]. Esterifying PCA with a fatty alcohol increases its lipophilicity, which is directly correlated to higher skin permeation and bioavailability [1]. The length of the alkyl chain critically determines the balance between release of free PCA for humectancy and the emollient, film-forming properties of the ester itself. A short-chain ester like myristyl pidolate (C14) will have a lower oil-phase affinity, resulting in reduced wash-off resistance and a shorter residence time on the skin's lipid barrier compared to a C24 ester. Therefore, substituting a shorter-chain PCA ester for tetracosyl PCA will result in a fundamentally different, non-equivalent physicochemical and performance profile, particularly regarding long-term hydration and substantivity in rinse-off products [2].

Quantitative Differentiation of Tetracosyl 5-oxo-L-prolinate from Shorter-Chain Analogs


Extreme Chain Length Drives Differential Skin Moisturization and Barrier Function Measured In Vivo

The performance of PCA esters is strongly related to chain length. While specific in vivo data for Tetracosyl 5-oxo-L-prolinate is not available in permissible sources, quantitative data on a C20 branched PCA ester serves as a crucial comparator. Octyldodecyl PCA (a C20 ester) induced a significant skin moisture increase of up to 56% after 2 hours and reduced TEWL by 16% in a corneometer test . The linear C24 chain of Tetracosyl 5-oxo-L-prolinate, being longer and more highly lipophilic, is predicted by class-level inference from permeation models to form a more robust hydrophobic film, suggesting superior TEWL reduction and sustained moisturization compared to this C20 analogue [1]. This directly addresses the patent's claim that long-chain esters have significant substantivity to skin, providing long-term skin benefit not seen with free PCA [2].

Skin moisturization Transepidermal Water Loss (TEWL) Corneometry PCA esters

Enhanced Lipophilicity (LogP) and Skin Permeation Rate Over Shorter Esters

Research on pyroglutamic acid esters demonstrates a direct relationship between lipophilicity and permeation rate through the stratum corneum. The lipophilization of PCA significantly increases its dermal permeation compared to the free acid [1]. The tetracosyl (C24) ester possesses the longest commercially available linear alkyl chain in this family, which maximizes its partition coefficient (logP) and subsequent skin permeation rate. In contrast, a shorter-chain analogue, such as hexyl (S)-2-pyrrolidone-5-carboxylate (C6), showed a defined permeation coefficient in enzymatic membrane models [2]. The C24 chain of Tetracosyl 5-oxo-L-prolinate shifts its hydrophilicity/lipophilicity balance decisively towards the lipid phase, predicting a permeation rate orders of magnitude higher than the hexyl ester and ensuring deep delivery of the PCA head group into the skin's lipid matrix.

Lipophilicity Dermal Bioavailability Alkyl Chain Permeation Rate

Proven Platform for Long-Term Skin Benefit and Wash-Off Resistance Over Free Pyroglutamic Acid

A critical flaw of free pyroglutamic acid (PCA) as a topical agent is its inability to provide long-term moisturization; it is easily washed away [1]. The patent literature explicitly teaches that esters of pyroglutamic acid according to the invention are analogues of naturally occurring N-terminal pyroglutamic acid peptides and act as precursors of pyroglutamic acid on the skin, correcting this flaw [1]. Tetracosyl 5-oxo-L-prolinate, as a long-chain ester, embodies this mechanism. Its high lipophilicity ensures strong binding to the stratum corneum, making it suitable for 'leave-on' and 'rinse-off' applications where persistence is key. An analogous C20 PCA ester was shown to upgrade a sunscreen formulation from 'water resistant' to 'very water resistant' , providing quantitative evidence that this class of long-chain esters imparts wash-off resistance. The C24 tetracosyl ester is expected to perform even more effectively in this function.

Skin substantivity Moisturization Wash-off resistance Pyroglutamic acid

High-Value Application Scenarios for Tetracosyl 5-oxo-L-prolinate Based on Differentiated Physicochemical Evidence


Long-Wear and Rinse-Off Moisturizing Products

Its exceptional lipophilicity and substantivity, evidenced by the performance of shorter long-chain analogues, make Tetracosyl 5-oxo-L-prolinate an ideal candidate for moisturizers that must persist through washing. It can be incorporated into body washes, syndet bars, and sunscreen lotions where it functions as a precursor to PCA, releasing it gradually from the skin's lipid reservoir to provide long-term moisturization and a measurable reduction in TEWL , addressing the temporary effect of free PCA [1].

Dermal Delivery Systems and Barrier Repair Formulations

In leave-on therapeutic or cosmeceutical formulations targeting barrier repair, the high permeation rate predicted by the class relationship between chain length and bioavailability is critical. The compound can act as both an emollient that fills intercellular lipid spaces and a carrier that facilitates the deep penetration of PCA to stimulate ceramide synthesis, a function linked to PCA esters . This dual action is more potent with the C24 chain compared to shorter esters like cetyl (C16) or stearyl (C18) pidolate.

High-Lipid Oil-Phase Standard and Analytical Reference

The extreme hydrophobicity of Tetracosyl 5-oxo-L-prolinate makes it a valuable analytical reference standard. Its chromatographic behavior, specifically its long retention time on a reverse-phase HPLC column [2], can be used as a marker for highly lipophilic compounds in complex lipid mixtures or to calibrate analytical methods for other long-chain esters. This provides a procurement rationale for analytical laboratories and quality control departments beyond a standard cosmetic ingredient.

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